molecular formula C22H21F3N4O2S B6518713 N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 895807-34-8

N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6518713
CAS No.: 895807-34-8
M. Wt: 462.5 g/mol
InChI Key: LQZWNFXXVVHUIF-UHFFFAOYSA-N
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Description

The compound N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide features a pyridazine core substituted at position 6 with a piperidine moiety. This pyridazine ring is linked via a phenyl group at position 3 to a benzene sulfonamide scaffold bearing a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug-like properties .

Properties

IUPAC Name

N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2S/c23-22(24,25)18-9-2-3-10-20(18)32(30,31)28-17-8-6-7-16(15-17)19-11-12-21(27-26-19)29-13-4-1-5-14-29/h2-3,6-12,15,28H,1,4-5,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZWNFXXVVHUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has attracted attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N4F3O2SC_{19}H_{20}N_{4}F_{3}O_{2}S, with a molecular weight of approximately 448.6 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to the compound's biological activity .

The biological activity of this sulfonamide derivative is believed to involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in various metabolic pathways.
  • Receptor Modulation : The compound could interact with particular receptors, influencing cellular signaling pathways.
  • Cellular Effects : Studies indicate that compounds with similar structures can affect cell proliferation and apoptosis in cancer cell lines .

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth, with IC50 values indicating effective concentrations for inducing cell death .

Cardiovascular Effects

Research has indicated that sulfonamide derivatives can influence cardiovascular parameters. For example, studies using isolated rat heart models have shown that certain sulfonamides can alter perfusion pressure and coronary resistance, suggesting potential applications in treating cardiovascular diseases .

Case Studies

  • Study on Perfusion Pressure : A study evaluated the effects of various sulfonamides on perfusion pressure using an isolated rat heart model. Results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, highlighting their potential cardiovascular benefits .
    CompoundDose (nM)Effect on Perfusion Pressure
    Control-Baseline
    Compound 20.001Decreased
    Compound 30.001Decreased
  • Cytotoxicity Assessment : Another research effort focused on the cytotoxicity of novel arylsulfonamide derivatives against cancer cell lines. The introduction of a trifluoromethyl group was found to enhance the inhibitory effects on cell proliferation significantly .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyridazine vs. Pyridine Backbone

Compounds like N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]methanesulfonamide () replace pyridazine with pyridine.

Piperidine vs. Piperazine Substitutions

The piperidine group in the target compound differs from piperazine derivatives (e.g., 9a–9g in ). Piperidine’s six-membered saturated ring lacks the additional nitrogen in piperazine, reducing basicity and hydrogen-bonding capacity. This may influence solubility and interactions with charged residues in biological targets .

Sulfonamide Substituent Modifications

Trifluoromethyl vs. Chloro or Thiophene Groups

The target compound’s -CF₃ group distinguishes it from analogs like 5-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide (). Chloro and thiophene groups may enhance halogen bonding or π-π stacking, respectively .

Benzene Sulfonamide vs. Tetrahydronaphthalene Sulfonamide

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide () incorporates a bulky tetrahydronaphthalene group. Bulkier substituents may enhance target affinity by filling hydrophobic pockets but could reduce solubility and oral bioavailability compared to the target compound’s compact benzene ring .

Ring Size and Flexibility

Piperidine vs. Azepan

Analog N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-chlorothiophene-2-sulfonamide () replaces piperidine (6-membered) with azepan (7-membered). Larger rings increase conformational flexibility, which may improve binding to flexible protein regions but could also raise entropic penalties during complex formation .

Physicochemical Properties

Molecular Weight and Drug-Likeness

The target compound’s molecular weight is estimated at ~463.49 g/mol (based on N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide , MW 394.49 + CF₃ contribution ~69 g/mol) . This falls within the acceptable range for oral drugs (MW <500), unlike bulkier analogs like N-benzyl-3-{[(4,5-dimethyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-yl)sulfanyl]methyl}benzamide (MW ~617.7), which may struggle with bioavailability .

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